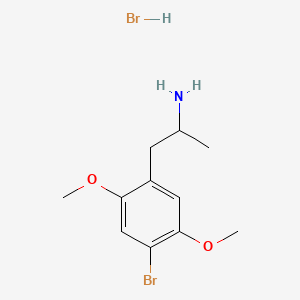

Brolamfetamine hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

53581-53-6 |

|---|---|

Molecular Formula |

C11H17Br2NO2 |

Molecular Weight |

355.07 g/mol |

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine;hydrobromide |

InChI |

InChI=1S/C11H16BrNO2.BrH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H |

InChI Key |

KOUBEZAODVTFTG-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br |

Other CAS No. |

53581-53-6 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Brolamfetamine Hydrobromide: Chemical Architecture and Pharmacodynamic Profile

Abstract

Brolamfetamine hydrobromide (DOB HBr) is a halogenated phenethylamine and a potent, selective agonist of the 5-HT

Chemical Identity and Molecular Architecture[1]

Brolamfetamine (DOB) belongs to the "DOx" family of substituted amphetamines. The hydrobromide salt is the preferred form for in vitro assays due to improved aqueous solubility compared to the freebase.

Fundamental Constants

| Property | Data |

| IUPAC Name | 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine hydrobromide |

| Common Name | DOB HBr; this compound |

| CAS Number | 53581-53-6 (HBr salt); 64638-07-9 (Freebase) |

| Molecular Formula | |

| Molar Mass | 355.08 g/mol (Salt); 274.15 g/mol (Freebase) |

| Chirality | Contains one stereocenter at the |

| SMILES (Freebase) | CC(N)CC1=C(OC)C=C(Br)C(OC)=C1 |

Structural Significance

The 4-bromo substitution is the defining feature of DOB.

-

Electronic Effect: The bromine atom exerts a weak electron-withdrawing inductive effect but a stronger electron-donating resonance effect, modulating the electron density of the benzene ring.

-

Steric/Lipophilic Effect: The large halogen atom increases lipophilicity (LogP ~2.6 for freebase), facilitating blood-brain barrier (BBB) penetration.

-

Metabolic Shielding: The 4-position blockage prevents para-hydroxylation, a common metabolic route for phenethylamines, forcing metabolism toward slower O-demethylation pathways.

Synthetic Methodology: Analytical Reference Standard

Note: The following protocol describes the synthesis of a certified reference material (CRM) for forensic or toxicological validation. All procedures must strictly adhere to local controlled substance regulations (e.g., Schedule I in the US).

The most chemically robust route involves the elemental bromination of 2,5-dimethoxyamphetamine (2,5-DMA). This electrophilic aromatic substitution is highly regioselective due to the para-directing influence of the methoxy groups.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway for DOB HBr via bromination of 2,5-DMA.

Protocol Causality

-

Solvent Choice (Glacial Acetic Acid): Used to solubilize the amine while moderating the reactivity of bromine. It prevents over-bromination or oxidation of the amine nitrogen.

-

Bromine Addition: Elemental bromine is added slowly. The 2,5-dimethoxy substitution pattern activates the 4-position, making it the exclusive site for electrophilic attack.

-

Salt Formation (HBr): The freebase is an oil that oxidizes over time. Conversion to the hydrobromide salt creates a stable crystalline lattice with a melting point of 195–196 °C [1], essential for long-term storage of reference standards.

Pharmacodynamics and Receptor Affinity

DOB is a "super-agonist" at the 5-HT

Binding Profile ( Values)

The following affinities demonstrate the compound's selectivity profile [2, 3]:

| Receptor | Affinity ( | Functional Consequence |

| 5-HT | 0.6 – 1.0 nM | Primary site of action. Mediates psychedelic effects and vasoconstriction. |

| 5-HT | 1.3 – 2.8 nM | Contributes to anorectic effects and anxiety modulation. |

| 5-HT | ~2.9 nM | Implicated in peripheral vasoconstriction and potential valvulopathy concerns. |

| 5-HT | > 2,000 nM | Negligible affinity (unlike LSD or tryptamines). |

Signaling Pathway (Graphviz)

DOB binding induces a conformational change in the G-protein coupled receptor (GPCR), preferentially activating the G

Figure 2: 5-HT2A Gq-mediated signaling cascade activated by DOB.

Analytical Characterization

For verification of synthesized material, the following spectral signatures are definitive.

Mass Spectrometry (GC-MS)

-

Parent Ion:

273/275 (Doublet due to -

Base Peak:

44 (The -

Key Fragment:

230/232 (Loss of the ethylamine chain).

Nuclear Magnetic Resonance ( H-NMR)

-

Solvent:

(for HBr salt). -

Aromatic Protons: Two singlets. The 3-H and 6-H protons appear distinct due to the asymmetric substitution.

- ~7.05 ppm (1H, s, Ar-H)

- ~6.85 ppm (1H, s, Ar-H)

-

Methoxy Groups: Two singlets around

3.7-3.8 ppm.

Metabolism and Safety Profile

Understanding the metabolic stability of DOB is crucial for interpreting toxicological data.

-

Metabolic Route: Unlike non-halogenated amphetamines, the 4-position is blocked. Metabolism proceeds via O-demethylation at the 2- or 5-position, catalyzed by CYP2D6 and CYP3A4 [4].

-

Excretion: The resulting phenols and their glucuronide conjugates are excreted renally.

-

Vasoconstriction Risk: The high affinity for 5-HT

and 5-HT

References

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #62 DOB).

-

Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT2 and 5-HT1C receptors." Journal of Medicinal Chemistry, 27(11), 1508-1515. Link

-

Earty, K. et al. (2021). "Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers." ACS Pharmacology & Translational Science. Link

-

Struve, C., et al. (2010).[2] "Metabolism of the designer drug 4-bromo-2,5-dimethoxyamphetamine (DOB) in hepatocytes." Journal of Analytical Toxicology. Link

Sources

Stereochemical Determinants of Pharmacodynamics: A Technical Analysis of (R)-DOB vs. (S)-DOB

Executive Summary

This technical guide addresses the stereoselective pharmacodynamics of 2,5-dimethoxy-4-bromoamphetamine (DOB), a highly potent 5-HT

DOB possesses a chiral center at the

Structural Basis of Chirality

The stereoselectivity of DOB is governed by the spatial orientation of the

-

The (R)-Configuration: The

-methyl group of (R)-DOB projects into a hydrophobic pocket formed by residues in Transmembrane Helix 5 (TM5) and TM6 (specifically Val3.33 and Leu6.51). This interaction stabilizes the ligand-receptor complex in the active conformation ( -

The (S)-Configuration: The

-methyl group of (S)-DOB faces a sterically restricted region, preventing optimal engagement with the hydrophobic pocket. This steric clash reduces binding affinity (

Stereochemical Designation

| Common Name | IUPAC Designation | Optical Rotation | Activity Status |

| (R)-DOB | (R)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine | (-) | Eutomer (High Potency) |

| (S)-DOB | (S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine | (+) | Distomer (Low Potency) |

Receptor Binding Profile

To validate stereoselectivity, radioligand binding assays using [

Table 1: Comparative Binding Affinity ( ) at 5-HT Receptors

| Compound | Selectivity Ratio (S/R) | Receptor Source | |

| (R)-(-)-DOB | 0.5 – 1.0 | N/A | Human Cloned 5-HT |

| (S)-(+)-DOB | > 20.0 | ~20-40x | Human Cloned 5-HT |

| Racemic DOB | ~ 2.0 – 4.0 | N/A | Human Cloned 5-HT |

> Note: The racemate

Functional Signaling Pathways

Binding affinity does not always correlate linearly with functional efficacy due to phenomena like functional selectivity (biased agonism). DOB primarily drives the G

Pathway Logic

-

Ligand Binding: (R)-DOB stabilizes 5-HT

. -

G-Protein Coupling: G

exchanges GDP for GTP. -

Effector Activation: PLC

hydrolyzes PIP -

Calcium Release: IP

binds IP

Visualization: 5-HT2A Signaling Cascade

Caption: The canonical Gq-mediated signaling pathway activated by (R)-DOB, leading to calcium mobilization.

Experimental Protocol: Calcium Flux Assay

To functionally differentiate (R)-DOB from (S)-DOB, a kinetic calcium flux assay is required. This protocol uses a self-validating design with HEK293 cells stably expressing human 5-HT

Critical Reagents

-

Cell Line: HEK293-h5HT2A (stable transfection avoids variability).

-

Dye: Fluo-4 AM or Calcium 6 (high sensitivity).

-

Inhibitor: Probenecid (prevents dye leakage via anion transporters).

-

Controls: 5-HT (Full Agonist), Ketanserin (Antagonist).

Step-by-Step Methodology

-

Cell Seeding (Day -1):

-

Plate HEK293-h5HT2A cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates.

-

Incubate overnight at 37°C, 5% CO

. Why: Poly-D-lysine ensures adherence during wash steps.

-

-

Dye Loading (Day 0):

-

Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4

M Fluo-4 AM. -

Remove media and add 100

L Loading Buffer. -

Incubate 45 mins at 37°C, then 15 mins at RT. Why: RT incubation ensures complete de-esterification of the AM dye.

-

-

Compound Preparation:

-

Prepare 10-point serial dilutions of (R)-DOB and (S)-DOB (range: 10

M to 0.1 nM). -

Prepare 5-HT control curve.

-

-

Assay Execution (FLIPR/FlexStation):

-

Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

-

Injection: Add 20

L of compound (5x concentration). -

Response: Record kinetics for 120 seconds.

-

-

Data Analysis:

-

Calculate

(Peak minus Baseline). -

Fit to sigmoidal dose-response curve (Variable Slope).

-

Validation Criteria: (R)-DOB must show

nM. (S)-DOB should show

-

Visualization: Assay Workflow

Caption: Workflow for the Calcium Flux Assay. Probenecid is critical to retain the dye within the cytosol.

In Vivo Validation: Head Twitch Response (HTR)

The Head Twitch Response (HTR) in mice is the "gold standard" behavioral proxy for 5-HT

-

Mechanism: HTR is mediated specifically by 5-HT

receptors in the prefrontal cortex. -

Stereoselective Outcome:

-

(R)-DOB: Induces robust, dose-dependent HTR (ED

~0.5 - 1.0 mg/kg). -

(S)-DOB: Induces negligible HTR even at high doses, or requires doses >10x that of the (R)-isomer.

-

-

Protocol Note: Pre-treatment with the antagonist M100907 (Volinanserin) should abolish the response, confirming 5-HT

specificity.

References

-

Glennon, R. A., et al. (1984). Structure-activity relationships of hallucinogenic phenylalkylamines.[1] In: NIDA Research Monograph.

-

Nichols, D. E. (2016). Psychedelics.[2][3][4][5][6] Pharmacological Reviews.

-

Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.

-

Canal, C. E., & Morgan, D. (2012).[6] Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Behavioral Pharmacology.[6]

-

Abcam Protocols. Calcium Flux Assay Protocol (Fluo-4).

Sources

- 1. LSD and DOB: interaction with 5-HT2A receptors to inhibit NMDA receptor-mediated transmission in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. 5-DM-DOM - Wikipedia [en.wikipedia.org]

- 6. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of Brolamfetamine at the 5-HT2A Receptor

Executive Summary

Brolamfetamine (DOB) acts as a potent, high-affinity partial agonist at the serotonin 5-HT2A receptor, a G-protein-coupled receptor (GPCR) central to the modulation of cortical signaling and the mediation of psychedelic phenomena. Unlike the endogenous ligand serotonin (5-HT), which activates a broad spectrum of downstream effectors, DOB exhibits a distinct pharmacological profile characterized by robust coupling to the

Molecular Pharmacology and Binding Kinetics

Structural Basis of Interaction

DOB (2,5-Dimethoxy-4-bromoamphetamine) is a phenethylamine derivative.[1] Its high affinity for the 5-HT2A receptor is driven by specific hydrophobic and electrostatic interactions within the receptor's orthosteric binding pocket.

-

Key Residues: Mutagenesis studies highlight Ser5.46 (Ser242) in Transmembrane Helix 5 (TM5) as a critical residue. The hydrogen bonding between Ser5.46 and the amine group of DOB stabilizes the active conformation of the receptor, facilitating G-protein coupling.

-

Stereoselectivity: The (R)-enantiomer of DOB is significantly more potent than the (S)-enantiomer, exhibiting a

in the sub-nanomolar to low-nanomolar range.

Binding Affinity Profile

Quantitative analysis reveals that DOB possesses high selectivity for 5-HT2 receptor subtypes over 5-HT1 subtypes, with a particular preference for the high-affinity state of the 5-HT2A receptor.

Table 1: Comparative Binding Affinities (

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Selectivity (2A vs 1A) |

| DOB | 0.6 - 1.0 | 2.0 - 5.0 | > 1,000 | > 1000-fold |

| 5-HT (Serotonin) | 5.0 - 20.0 | 10.0 - 50.0 | 1.0 - 5.0 | Non-selective |

| Ketanserin (Antagonist) | 1.0 - 2.0 | > 50.0 | > 1,000 | Selective 2A Antagonist |

Note: Values represent consensus ranges from radioligand binding assays (e.g., using [³H]Ketanserin or [³H]DOB).

Signal Transduction Dynamics

The Canonical Pathway

The primary mechanism of action for DOB involves the recruitment and activation of the heterotrimeric

-

Receptor Activation: DOB binding induces a conformational change in TM5 and TM6 of the 5-HT2A receptor.

-

G-Protein Coupling: The intracellular loops of the receptor engage

, promoting the exchange of GDP for GTP. -

Effector Activation:

-GTP dissociates and activates Phospholipase C -

Second Messenger Generation: PLC

hydrolyzes membrane-bound Phosphatidylinositol 4,5-bisphosphate (-

Inositol 1,4,5-trisphosphate (

): Diffuses to the ER to release -

Diacylglycerol (DAG): Remains membrane-bound to activate Protein Kinase C (PKC).

-

-

Cellular Outcome: The surge in cytosolic calcium (

) triggers neuronal depolarization and downstream gene expression (e.g., Egr1, c-Fos).

The Arachidonic Acid (PLA2) Pathway

Distinct from the canonical pathway, DOB also stimulates Phospholipase A2 (PLA2) , leading to the release of Arachidonic Acid (AA). This pathway is hypothesized to involve

Figure 1: Dual signaling pathways activated by DOB at the 5-HT2A receptor. The canonical Gq/PLC pathway (center) drives Calcium flux, while the PLA2 pathway (right) generates Arachidonic Acid.

Functional Selectivity (Biased Agonism)

A critical aspect of DOB pharmacology is its functional selectivity . While endogenous serotonin activates both G-protein and

-

Gq vs.

-Arrestin2: Recent literature suggests that while DOB recruits -

Implication: To validate a compound as "DOB-like," one must demonstrate robust

flux (Gq measure) rather than solely relying on arrestin recruitment assays.

Experimental Methodologies

Protocol A: [³H]DOB Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

-

Source: HEK293 cells stably expressing human 5-HT2A.

-

Radioligand: [³H]DOB (Specific Activity ~80 Ci/mmol) or [³H]Ketanserin.

-

Buffer: 50 mM Tris-HCl, 10 mM

, 0.5 mM EDTA, pH 7.4.

Workflow:

-

Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc. of 20-50 µ g/well .

-

Incubation:

-

Total Binding: Membrane + [³H]Ligand (0.5 - 5 nM).[2]

-

Non-Specific Binding (NSB): Add 10 µM Methysergide or Ketanserin.

-

Test: Add increasing concentrations of unlabeled competitor (

to

-

-

Equilibrium: Incubate at 37°C for 60 minutes (DOB kinetics are slower than 5-HT).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce binding to filter.

-

Quantification: Liquid scintillation counting.

-

Analysis: Calculate Specific Binding = (Total - NSB). Fit data to a one-site competition model to derive

and convert to

Protocol B: Intracellular Calcium Flux Assay (FLIPR)

Objective: Measure the functional efficacy (

Workflow:

-

Cell Plating: Seed CHO-K1 or HEK293 cells expressing 5-HT2A (20,000 cells/well) in black-walled 96-well plates. Incubate overnight.

-

Dye Loading: Aspirate media. Add Calcium-sensitive dye (e.g., Fluo-4 AM) in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid (to inhibit dye extrusion). Incubate 60 min at 37°C.

-

Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

-

Agonist Addition: Inject DOB (1 nM - 10 µM).

-

Measurement: Record fluorescence peak within 60-90 seconds.

-

Validation: Pre-treat control wells with MDL-100,907 (100 nM), a selective 5-HT2A antagonist. Complete blockade of the signal confirms 5-HT2A specificity.

Figure 2: Workflow for the Calcium Flux functional assay.

In Vivo Correlates: The Head-Twitch Response

The Head-Twitch Response (HTR) in rodents is the gold-standard behavioral assay for 5-HT2A activation. It is a rapid, rotational movement of the head that correlates strongly with human hallucinogenic potency.

-

Mechanism: DOB induces HTR via activation of 5-HT2A receptors in the prefrontal cortex.

-

Specificity Check: The response must be abolished by M100907 (Volinanserin) but not by 5-HT2C-selective antagonists (e.g., SB-242084) to confirm 2A mediation.

-

Dose-Response: DOB typically induces maximal HTR at 0.5 - 1.0 mg/kg (i.p.) in mice, exhibiting an inverted-U shaped dose-response curve.

References

-

Psychedelics and the Human Receptorome. Ray, T.S. (2010).[3] PLoS ONE. [Link]

-

Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Garcia-Romeu, A., et al. (2023). Nature Neuroscience. [Link]

-

High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. Egan, C.T., et al. (1999). Journal of Pharmacology and Experimental Therapeutics. [Link]

-

NIMH Psychoactive Drug Screening Program (PDSP) Database. [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI Bookshelf. [Link]

Sources

Technical Guide: Exploratory Studies of Brolamfetamine (DOB) in Rodent Models

Executive Summary

Brolamfetamine (DOB) is a potent, long-acting serotonergic psychedelic of the substituted phenethylamine class.[1] Structurally related to 2C-B and DOI, it serves as a critical pharmacological probe for the 5-HT

This technical guide provides a rigorous framework for investigating DOB’s psychopharmacological profile in rodent models. It synthesizes binding kinetics, signal transduction pathways, and standardized behavioral assays—specifically the Head-Twitch Response (HTR) and Drug Discrimination (DD) paradigms. These protocols are designed to ensure reproducibility and translational relevance in neuropsychiatric drug discovery.

Pharmacological Profile & Mechanism of Action[2]

Chemical Identity & Stereoselectivity

DOB (2,5-Dimethoxy-4-bromoamphetamine) possesses a chiral center at the alpha carbon. Its activity is highly stereoselective:

-

(

)-(-)-DOB: The eutomer (more active isomer), exhibiting significantly higher affinity for 5-HT -

(

)-(+)-DOB: The distomer (less active), often serving as a control in binding studies.

Receptor Binding Kinetics

DOB acts as a high-affinity partial-to-full agonist at 5-HT

Table 1: Comparative Binding Affinities (

| Compound | 5-HT | 5-HT | Selectivity (2A vs 2C) |

| ( | 0.5 – 5.0 | 1.0 – 10.0 | Moderate |

| DOI | 0.7 | 2.4 | Moderate |

| Ketanserin | 2.5 | >100 | High (Antagonist) |

| 2C-B | ~1.0 | ~20 | Moderate |

Note: Values are approximate means derived from radioligand displacement assays using [

Signal Transduction Pathway

Upon binding to the 5-HT

Key Mechanism:

-

G

Coupling: Activation of Phospholipase C -

Hydrolysis: PIP

is cleaved into IP -

Calcium Release: IP

triggers intracellular Ca

Figure 1: Canonical Gq-mediated signaling pathway activated by DOB leading to behavioral output.

Experimental Protocol: Head-Twitch Response (HTR)

The HTR is the "gold standard" behavioral proxy for 5-HT

Subject Selection

-

Species: C57BL/6J Mice (Males preferred to reduce estrous cycle variability).

-

Age: 8–12 weeks.

-

Housing: Group-housed, standard light/dark cycle.

Dosage & Administration

DOB follows an inverted U-shaped dose-response curve.

-

Vehicle: Saline (0.9% NaCl).

-

Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

-

Effective Range: 0.5 – 2.0 mg/kg.

-

Maximal Effect: Typically ~1.0 mg/kg.

-

High Dose Suppression: >4.0 mg/kg may reduce HTR due to competing behaviors or 5-HT

recruitment.

Workflow Diagram

Figure 2: Step-by-step workflow for the Head-Twitch Response assay.

Self-Validating Control (The Antagonist Blockade)

To confirm HTR is mediated by 5-HT

-

Pre-treatment: Administer Ketanserin (0.5–1.0 mg/kg, i.p.) or M100907 (0.1 mg/kg) 30 minutes prior to DOB.

-

Result: A valid study must show near-total ablation of HTR in the antagonist group.

Experimental Protocol: Drug Discrimination (DD)

Drug discrimination assesses the interoceptive stimulus effects of DOB, determining if the animal "recognizes" the drug state compared to a training drug (e.g., DOI or LSD).

Training Parameters (Rats)

-

Apparatus: Two-lever operant conditioning chamber (Food reinforcement).

-

Schedule: Fixed Ratio 10 (FR10) or FR20.

-

Training Drug: DOI (1.0 mg/kg) or DOM (1.0 mg/kg) are common training stimuli due to cross-generalization with DOB.

-

Criteria: >85% correct lever selection over 5 consecutive sessions.

Testing DOB for Generalization

Once trained to discriminate DOI vs. Saline, DOB is administered as the test compound.

-

Dose-Response: Administer DOB (0.1, 0.3, 1.0 mg/kg) 15–30 mins pre-session.

-

Measurement: Calculate the percentage of responses on the "Drug Lever."

-

Interpretation:

-

>80% Drug Lever: Full Generalization (The rat perceives DOB as "subjectively identical" to the training psychedelic).

-

20-80%: Partial Generalization.

-

Neurochemistry & Metabolism

Understanding the metabolic fate of DOB in rodents is crucial for interpreting duration of action and toxicity.

-

Major Metabolite (Rat): 2-methoxy-5-hydroxy-4-bromoamphetamine (2M5H4BA) .

-

Secondary Pathway: Oxidative deamination to the corresponding ketone.[3][4]

-

Pharmacokinetics:

-

Absorption: Rapid; Peak plasma levels ~1 hour post-dosing (i.p.).[5]

-

Distribution: High lipophilicity leads to accumulation in the lungs and brain.

-

Duration: Prolonged. Behavioral effects in rats can persist for 6–8 hours, significantly longer than 2C-B.

-

Safety & Handling (E-E-A-T)

Warning: DOB is a Schedule I Controlled Substance and a potent vasoconstrictor.

Toxicity Signs in Rodents

Unlike simple stimulants, DOB overdose manifests as a complex serotonergic syndrome:

-

Low Dose: Head twitches, hyperlocomotion.

-

Toxic Dose (>10 mg/kg):

-

Profuse salivation.

-

Hyperthermia (Core body temperature spike).

-

Convulsions/Seizures.

-

"Straub Tail" (Rigid tail erection).

-

Handling Protocols

-

PPE: Double nitrile gloves, N95 mask/respirator (powder form is extremely hazardous), lab coat.

-

Deactivation: 10% Bleach solution for surface decontamination.

References

-

Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Pharmacology & Therapeutics. Link

-

Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link

-

Glennon, R. A., et al. (1984). Stimulus properties of phenalkylamine derivatives: sym- and optical isomers. Journal of Medicinal Chemistry. Link

-

Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology. Link

-

Stohler, R., et al. (2007). Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses.[5] Toxicology Letters. Link

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

Sources

- 1. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Determination of Brolamfetamine Hydrobromide: A Multi-Modal Approach

Topic: Analytical Determination of Brolamfetamine Hydrobromide (DOB HBr) Molecular Weight and Formula Content Type: Technical Whitepaper / Laboratory Protocol Audience: Analytical Chemists, Forensic Scientists, and Pharmaceutical Researchers.

Executive Summary

Brolamfetamine (DOB) is a potent serotonergic hallucinogen of the phenethylamine class.[1] While often referenced in its freebase form or as a hydrochloride salt, the Hydrobromide (HBr) salt presents unique analytical challenges due to the presence of two bromine atoms—one covalently bonded to the aromatic ring and one existing as an ionic counter-ion.

This guide details the precise theoretical calculation of its molecular weight (MW) and provides a rigorous, self-validating experimental protocol to determine its formula.[2] The methodology integrates High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Gravimetric Analysis to distinguish the HBr salt from analogues.[2]

Theoretical Framework & Stoichiometry

To determine the precise molecular weight, we must distinguish between the Monoisotopic Mass (essential for Mass Spectrometry) and the Average Molecular Weight (essential for dosing and molarity calculations).

2.1 Chemical Identity

-

IUPAC Name: 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine hydrobromide[2][3][4]

-

Freebase Formula:

-

Target Salt Formula:

(Total:

2.2 The Bromine Isotope Effect

Bromine exists as two stable isotopes:

-

Freebase (1 Br): Exhibits a 1:1 isotopic doublet (

, -

HBr Salt (2 Br): Exhibits a 1:2:1 isotopic triplet (

,

2.3 Calculated Values Table

| Parameter | Freebase ( | Hydrobromide Salt ( |

| Monoisotopic Mass ( | 273.0364 Da | 352.9626 Da |

| Average Molecular Weight | 274.15 g/mol | 355.07 g/mol |

| Exact Mass ( | 275.0344 Da | 356.9585 Da |

Critical Note: In standard LC-MS (ESI+), the salt dissociates. You will detect the cation (Freebase + H

), not the neutral salt. The "Determination" of the salt form requires confirming the anion separately.

Experimental Protocol: Step-by-Step Determination

This workflow validates the structure, the specific halogen substitution, and the counter-ion identity.

Figure 1: Analytical workflow for the complete characterization of Brolamfetamine HBr.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Determine the exact mass of the parent cation and verify the presence of the aromatic bromine.

-

Preparation: Dissolve 1 mg of sample in 1 mL methanol (LC-MS grade).

-

Instrument: Q-TOF or Orbitrap (ESI Positive Mode).

-

Target Observation:

-

Look for the protonated molecule

. -

Monoisotopic Peak:

274.0443 (Calculated for -

Isotope Pattern: You must see a doublet at

274.04 and 276.04 with nearly equal intensity (100% : 97%). This confirms the presence of one bromine on the organic skeleton.

-

Phase 2: Counter-Ion Determination (The "HBr" Confirmation)

Objective: Distinguish between DOB HCl (MW 310.6) and DOB HBr (MW 355.07).[3]

-

Qualitative (Silver Nitrate Test):

-

Dissolve ~5 mg sample in deionized water.

-

Add 2 drops of

. -

Result: A pale yellow precipitate (AgBr) indicates Bromide. (Note: Chloride gives a pure white precipitate, AgCl).

-

-

Quantitative (Gravimetric or IC):

-

Ion Chromatography (IC): Run against standard Br- and Cl- curves.[2]

-

Stoichiometry Check: If the substance is pure DOB HBr, the Bromide anion should account for 22.5% of the total mass (

).

-

Phase 3: Structural Validation (NMR)

Objective: Confirm the 2,5-dimethoxy substitution pattern (differentiating it from 2,4 or 3,4 isomers).

-

Solvent: DMSO-

(preferred to prevent exchange of amine protons). -

Key Signals (

NMR, 400 MHz):-

Aromatic Protons: Two singlets at

ppm and -

Methoxy Groups: Two singlets at

ppm (6H total). -

Amine: Broad singlet (exchangeable) at

ppm (ammonium form in salt).

-

Data Interpretation & Logic

To finalize the "Determination," we fuse the data streams. The logic must follow this isotopic branching path:

Figure 2: Decision tree for confirming halogenation and salt form based on spectral data.

Conclusion

The precise molecular weight of Brolamfetamine HBr is 355.07 g/mol .[4]

For research and forensic applications, reporting the "Formula Weight" (FW) of 355.07 is standard. However, for high-resolution mass spectrometry screening, the target ion is

Any certificate of analysis (CoA) for this compound must include:

-

HRMS: To confirm the C11H16BrNO2 skeleton.

-

Elemental Analysis (CHN) or IC: To confirm the HBr stoichiometry (1:1).

-

NMR: To confirm the 2,5-regioisomer.

References

-

National Center for Biotechnology Information (PubChem). (2025).[5] this compound (CID 102602641).[4] PubChem Compound Summary.[4][6] Retrieved from [Link][4]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 4-Bromo-2,5-dimethoxyamphetamine (DOB).[1][2][6][7][8][9] Retrieved from [Link]

-

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[8] Transform Press. (Foundational text describing the synthesis and properties of DOB).[8]

Sources

- 1. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 2. swgdrug.org [swgdrug.org]

- 3. Brolamfetamine HBr_TargetMol [targetmol.com]

- 4. This compound, (S)- | C11H17Br2NO2 | CID 102602641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Brolamfetamine hydrochloride | C11H17BrClNO2 | CID 12626562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 2,5-Dimethoxy-4-bromoamphetamine [bionity.com]

- 9. Brolamfetamine [webbook.nist.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of Brolamfetamine (DOB) in Human Plasma via LC-MS/MS

Abstract

This application note details a validated, high-sensitivity protocol for the quantification of Brolamfetamine (DOB) in human plasma. Due to the high potency of DOB (typical recreational dose 1–3 mg), plasma concentrations often fall into the low nanogram or picogram per milliliter range, necessitating a lower limit of quantification (LLOQ) of at least 50 pg/mL. This method utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl column chromatography to eliminate matrix interferences and maximize signal-to-noise ratios.

Introduction & Scientific Rationale

Brolamfetamine (DOB) is a potent psychedelic phenethylamine and a 5-HT2A receptor agonist.[1][2] Unlike common amphetamines, the presence of a bromine atom at the 4-position and methoxy groups at the 2- and 5-positions confers high lipophilicity and resistance to MAO degradation, resulting in a prolonged duration of action.

The Challenge of Sensitivity

Developing a method for DOB presents two specific challenges:

-

Low Cmax: Post-administration plasma levels are significantly lower than methamphetamine or MDMA. A standard "crash and shoot" protein precipitation method is insufficient for detecting sub-nanogram concentrations.

-

Bromine Isotope Pattern: Bromine exists as two stable isotopes,

and

Method Development Strategy

Mass Spectrometry Optimization (The Isotope Advantage)

To maximize sensitivity, we must choose the most stable precursor ion. For DOB (

-

Quantifier Selection: We utilize the

isotope (m/z 274) as the precursor for the primary transition. -

Qualifier Selection: We monitor the

isotope (m/z 272) or a secondary fragment of the 274 precursor to ensure the isotopic ratio matches the theoretical 1:1 distribution (

Sample Preparation: Why Mixed-Mode SPE?

DOB is a basic amine (

-

Mechanism: The sorbent retains DOB via two mechanisms: reverse-phase (hydrophobic interaction with the phenyl ring) and ion-exchange (electrostatic attraction to the amine).

-

The "Clean-Up" Advantage: This allows a 100% organic wash (e.g., methanol) to remove neutral matrix components (phospholipids) while the DOB remains locked to the sorbent by ionic charge. Elution only occurs when the pH is manipulated to neutralize the amine or the sorbent.

Visualized Workflows

Figure 1: Sample Preparation & Analysis Workflow

This diagram illustrates the critical path from plasma sample to data acquisition, highlighting the MCX extraction logic.

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of neutral interferences.

Figure 2: MS/MS Fragmentation Logic

This decision tree explains the selection of MRM transitions based on the unique bromine isotope pattern.

Caption: Selection strategy for Precursor and Product ions utilizing the Bromine 79/81 isotopic doublet.

Detailed Experimental Protocol

Reagents and Materials[3]

-

Reference Standard: (±)-2,5-Dimethoxy-4-bromoamphetamine HCl (1 mg/mL in MeOH).

-

Internal Standard (IS): (±)-DOB-d6 or 2,5-Dimethoxy-4-bromoamphetamine-d6.

-

SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode cation exchange.

-

LC Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent. Note: Biphenyl phases offer superior selectivity for aromatic compounds compared to C18.

Sample Preparation Procedure

-

Aliquot: Transfer 200 µL of plasma to a clean tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex.

-

Pre-treatment: Add 200 µL of 1% Formic Acid (aq). Vortex to acidify (pH < 3 is critical for binding).

-

SPE Loading:

-

Condition cartridge: 1 mL MeOH, then 1 mL Water.

-

Load pre-treated sample at gravity or low vacuum (1-2 mL/min).

-

-

Wash Steps (Critical):

-

Wash 1: 1 mL 0.1% Formic Acid in Water (Removes proteins/salts).

-

Wash 2: 1 mL 100% Methanol (Removes neutral lipids/phospholipids). Note: The analyte remains bound by ionic interaction.

-

-

Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions[4]

Liquid Chromatography:

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

4.0 min: 90% B

-

5.0 min: 90% B

-

5.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (ESI Positive):

-

Source Temp: 500°C

-

Capillary Voltage: 4500 V

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |

| DOB (Quant) | 274.0 | 257.1 | 50 | 18 | Quantifier |

| DOB (Qual) | 272.0 | 255.1 | 50 | 18 | Qualifier |

| DOB-d6 (IS) | 280.0 | 263.1 | 50 | 18 | Internal Std |

Validation Framework (Self-Validating System)

To ensure this protocol meets regulatory standards (FDA/SWGTOX), the following acceptance criteria must be met during validation runs.

| Parameter | Method Requirement | Regulatory Reference |

| Linearity | FDA 2018 [1] | |

| Accuracy | Mean conc. within ±15% of nominal (±20% at LLOQ) | ANSI/ASB 036 [2] |

| Precision | %CV < 15% (< 20% at LLOQ) | FDA 2018 [1] |

| Matrix Effect | 80–120% (Post-extraction spike vs. Neat standard) | ANSI/ASB 036 [2] |

| Ion Ratio | Qual/Quant ratio within ±20% of Calibrator average | SWGTOX [3] |

Expert Tip on Matrix Effects: If you observe ion suppression >20%, investigate the "Wash 2" step in the SPE protocol. Ensure the cartridge is fully dried before elution to prevent residual aqueous acid from neutralizing the elution solvent.

References

-

US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. [Link][5][6]

-

AAFS Standards Board (ASB). (2019).[7] ANSI/ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology. [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[8][9] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

Sources

- 1. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 2. BROLAMFETAMINE [drugs.ncats.io]

- 3. researchgate.net [researchgate.net]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. nebiolab.com [nebiolab.com]

- 6. hhs.gov [hhs.gov]

- 7. aafs.org [aafs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas chromatography-mass spectrometry procedure for Brolamfetamine identification

Executive Summary

Brolamfetamine (DOB) is a potent hallucinogenic phenethylamine and a Schedule I controlled substance.[1] Its high potency (active dose < 1-3 mg) often results in low concentrations in biological matrices and seized blotter papers, creating a significant analytical challenge.

This protocol details a high-specificity GC-MS workflow for the definitive identification of DOB. Unlike generic screening methods, this guide emphasizes chemical derivatization to stabilize the analyte and generate diagnostic mass spectral shifts, ensuring differentiation from isobaric isomers (e.g., 2C-B, positional isomers).

Chemical Profile & Mechanistic Insight[1]

Understanding the molecule is the first step to successful extraction and identification.

| Property | Data | Analytical Implication |

| IUPAC Name | 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine | Primary amine; susceptible to peak tailing on non-polar columns.[1] |

| Formula | Contains Bromine ( | |

| Molar Mass | 273.17 g/mol (nominal) | Isotope Pattern: Mass spectra will exhibit a characteristic 1:1 doublet for the molecular ion and any fragment containing the aromatic ring. |

| pKa | ~9.5 (Amine) | Requires basic pH (>10) for extraction into organic solvents. |

The "Isotope Trap"

The presence of Bromine provides a built-in validation tool. Natural bromine exists as

-

Validation Rule: Any identified peak for DOB (parent or aromatic fragment) must display two peaks of approximately equal intensity separated by 2 mass units (

and

Experimental Protocols

Sample Preparation Workflow

Two distinct pathways are provided: one for high-concentration seized materials and one for trace-level biological toxicology.

Pathway A: Seized Drugs (Blotters, Tablets, Powders)

Objective: Rapid extraction and dilution to avoid detector saturation.

-

Homogenization: Crush tablet or cut 1 blotter square (

cm) into fine pieces. -

Extraction: Add 2 mL of Methanol .

-

Sonication: Sonicate for 15 minutes at ambient temperature.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter.

-

Dilution: Dilute 1:10 with Ethyl Acetate prior to injection.

Pathway B: Biological Specimens (Urine/Blood)

Objective: Isolation from complex matrix and concentration. Method: Liquid-Liquid Extraction (LLE)

-

Aliquot: Transfer 1 mL of urine or blood to a glass centrifuge tube.

-

Internal Standard: Spike with 50 µL of deuterated internal standard (e.g., DOB-d3 or MDA-d5 at 1 µg/mL).

-

Alkalinization: Add 200 µL of 1.0 M NaOH (Target pH > 10). Rationale: Deprotonates the amine, rendering it neutral and hydrophobic.

-

Extraction: Add 3 mL of 1-Chlorobutane or n-Butyl Acetate .

-

Agitation: Vortex for 2 minutes; centrifuge at 3000 rpm for 5 minutes.

-

Transfer: Transfer the top organic layer to a clean tube.

-

Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

Derivatization (Critical Step)

While DOB can be analyzed underivatized, derivatization is strongly recommended for forensic confirmation. It improves peak shape and creates a unique "fingerprint" that shifts the base peak to a higher, more diagnostic mass.

Reagent: Pentafluoropropionic Anhydride (PFPA).

-

Reconstitution: To the dried extract (from Pathway B), add 50 µL of Ethyl Acetate and 50 µL of PFPA.

-

Incubation: Cap and heat at 70°C for 20 minutes.

-

Evaporation: Evaporate to dryness under nitrogen.

-

Reconstitution: Reconstitute in 50 µL of Ethyl Acetate for GC-MS injection.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 (or equivalent).

| Parameter | Setting | Rationale |

| Column | DB-5MS (30m | Standard non-polar phase separates isomers effectively. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains separation efficiency during temp ramp. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace biologicals. Use 50:1 Split for seized drugs. |

| Oven Program | 60°C (1 min) | Slow ramp not required; DOB elutes mid-chromatogram. Fast ramp minimizes band broadening. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |

| Source Temp | 230°C | Standard EI source temperature. |

| Scan Mode | Full Scan (40-550 amu) | Required for initial ID. SIM mode used for quantification. |

Data Analysis & Interpretation

Fragmentation Logic (The "Self-Validating" System)

Scenario A: Underivatized DOB

-

Mechanism: Alpha-cleavage dominates.

-

Base Peak:

44 ( -

Diagnostic Ions:

- 273/275 (Molecular Ion, weak intensity).

-

229/231 (Benzyl cation,

-

Risk: Reliance on

44 can lead to false positives if retention time is not perfectly calibrated.

Scenario B: PFP-Derivatized DOB (Recommended)

-

Mechanism: The amine is acylated with a pentafluoropropionyl group (

). -

Molecular Ion: Shifts to

419/421 ( -

Base Peak: Shifts from 44 to

190 (Amine fragment + PFP group). -

Diagnostic Ions:

- 229/231 (Benzyl cation remains unchanged).

- 419/421 (Stronger molecular ion stability).

Validation Check:

To confirm DOB, the mass spectrum must show the

Visual Workflow (DOT Diagram)

Figure 1: Analytical workflow for Brolamfetamine (DOB) highlighting the critical derivatization step for mass spectral confirmation.

Method Validation Criteria (SWGDRUG Standards)

To ensure this method meets forensic standards (e.g., SWGDRUG Category A), perform the following:

-

Selectivity: Analyze a "blank" matrix and a sample containing common interferences (e.g., 2C-B, Amphetamine) to ensure baseline resolution (

). -

LOD/LOQ: Determine the Limit of Detection (Signal-to-Noise > 3:1). For DOB in urine, a target LOD of 5-10 ng/mL is standard.

-

Linearity: Construct a calibration curve from 10 ng/mL to 1000 ng/mL (

).

References

-

United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62065, Brolamfetamine. [Link][1]

-

World Health Organization (WHO). (2023). Critical Review Report: Brolamfetamine (DOB). Expert Committee on Drug Dependence. [Link]

Sources

Application Notes & Protocols: Brolamfetamine as a Selective 5-HT2A Agonist Tool in Neurobiology

Abstract

These application notes provide a comprehensive guide for researchers, neuroscientists, and drug development professionals on the utilization of Brolamfetamine (DOB) as a potent and selective agonist for the serotonin 2A (5-HT2A) receptor. This document outlines the pharmacological properties of Brolamfetamine, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo neurobiological research. The objective is to equip investigators with the necessary knowledge to effectively use this tool to probe the function of 5-HT2A receptors in neural circuits, cellular signaling, and behavior.

Introduction: The Significance of the 5-HT2A Receptor and the Utility of Brolamfetamine

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key modulator of the central nervous system.[1] It is densely expressed in cortical regions, the hippocampus, and the basal ganglia, areas critical for cognitive functions, learning, and memory.[2] Dysregulation of 5-HT2A receptor signaling is implicated in the pathophysiology of numerous psychiatric conditions, including schizophrenia, depression, and obsessive-compulsive disorder.[2] Consequently, this receptor is a primary target for a wide range of therapeutics, from atypical antipsychotics to a new generation of rapid-acting antidepressants based on psychedelic scaffolds.[1][3]

To dissect the precise roles of the 5-HT2A receptor, highly selective pharmacological tools are indispensable. Brolamfetamine (4-bromo-2,5-dimethoxyphenylisopropylamine), also known as DOB, is a potent phenethylamine psychedelic first synthesized by Alexander Shulgin.[4][5] Its value in a research context stems from its properties as a high-affinity agonist with considerable selectivity for the 5-HT2 receptor subfamily.[4][6] Its characteristic long duration of action, while a consideration for experimental design, allows for the study of sustained receptor activation and downstream neuroplastic events.[7] This guide details how to leverage the unique properties of Brolamfetamine to advance our understanding of 5-HT2A-mediated neurobiology.

Pharmacological Profile of Brolamfetamine

Brolamfetamine's primary mechanism of action is agonism at serotonin receptors, with its psychedelic effects mediated principally through the 5-HT2A subtype.[4][7] It is crucial for researchers to understand its full receptor interaction profile to design well-controlled experiments.

Receptor Binding Affinity and Functional Potency

Brolamfetamine is a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4][7] While it demonstrates selectivity for the 5-HT2 subfamily, it is not exclusively specific to the 5-HT2A subtype. Therefore, when interpreting results, potential contributions from 5-HT2B and 5-HT2C activation should be considered and controlled for, typically by using more selective antagonists. Phenethylamines as a class tend to exhibit greater specificity for 5-HT2A, 5-HT2B, and 5-HT2C receptors compared to other psychedelic classes like tryptamines.[8]

Table 1: Comparative Receptor Binding and Potency (Note: Specific Ki and EC50 values can vary between different assay systems and tissue preparations. The following data is a representative synthesis from available literature.)

| Receptor | Ligand | K_i (nM) | EC_50 (nM) | E_max (% of 5-HT) | Reference |

| 5-HT2A | Brolamfetamine (DOB) | ~0.5 - 5 | ~0.5 - 40 | Full Agonist (~85-95%) | [9] |

| 5-HT2B | Brolamfetamine (DOB) | ~10 - 50 | Lower Potency | Partial Agonist | [9] |

| 5-HT2C | Brolamfetamine (DOB) | ~5 - 30 | ~10 - 100 | Partial/Full Agonist | [9] |

| TAAR1 | Brolamfetamine (DOB) | >1000 (weak) | Very Weak Agonist | Very Low | [4] |

Causality Behind Experimental Choice: The high potency and efficacy at the 5-HT2A receptor make Brolamfetamine an excellent tool for inducing robust receptor activation. However, its activity at 5-HT2C receptors necessitates the use of a selective 5-HT2C antagonist (e.g., SB 242084) in parallel experiments to isolate 5-HT2A-specific effects.

Pharmacokinetics

Brolamfetamine exhibits distinct pharmacokinetic properties that must be factored into experimental design.

-

Onset of Action: Slow, typically 1-2 hours to first effects.[4]

-

Peak Effects: 3-4 hours post-administration.[4]

-

Duration: Exceptionally long, lasting 18-36 hours.[4]

This prolonged duration makes it suitable for studying long-term changes in gene expression, synaptic plasticity, and neurogenesis, but requires extended monitoring in behavioral studies.[10]

Mechanism of Action: 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor by an agonist like Brolamfetamine initiates a cascade of intracellular signaling events. The receptor is primarily coupled to Gαq/11 G-proteins.[1][2]

-

Canonical Gq Pathway: Upon agonist binding, the Gαq subunit activates phospholipase C (PLC).[11]

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][11]

-

Downstream Effects:

These initial events lead to the activation of numerous downstream kinases, such as MAP kinase and CaMKII, which in turn modulate transcription factors like CREB to regulate the expression of plasticity-associated genes (e.g., Arc, Bdnf).[10]

Biased Agonism

The 5-HT2A receptor also signals through G-protein-independent pathways, notably involving β-arrestin.[12] Different agonists can stabilize distinct receptor conformations, leading to preferential activation of one pathway over another—a concept known as functional selectivity or biased agonism.[12][13] This is a critical area of research, as the psychedelic and therapeutic (e.g., anti-inflammatory, antidepressant) effects of 5-HT2A agonists may be mediated by different signaling arms.[13]

Caption: Canonical 5-HT2A receptor Gq signaling pathway activated by Brolamfetamine.

Experimental Protocols

Safety Precaution: Brolamfetamine is a Schedule I controlled substance in many jurisdictions, including the United States.[7] Researchers must possess the appropriate DEA licensure and adhere to all institutional and federal regulations for its acquisition, storage, handling, and disposal. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Protocol 1: In Vitro Calcium Flux Assay

This protocol measures 5-HT2A receptor activation in cultured cells by quantifying the release of intracellular calcium.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of Brolamfetamine at the 5-HT2A receptor.

-

System: HEK293 cells stably expressing the human 5-HT2A receptor (HEK-5HT2A) or primary cortical neurons.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). Agonist-induced Gq activation leads to IP3-mediated calcium release, causing a measurable increase in fluorescence.

Materials:

-

HEK-5HT2A cells or primary cortical neurons

-

Culture medium (e.g., DMEM/F12)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Brolamfetamine HCl stock solution (10 mM in DMSO)

-

5-HT2A antagonist (e.g., Ketanserin or M100907) for control

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with injection capabilities

Step-by-Step Methodology:

-

Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in Assay Buffer.

-

Incubation: Aspirate the culture medium from the wells and add 100 µL of the dye loading solution. Incubate for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Add a final 100 µL of Assay Buffer to each well.

-

Compound Preparation: Prepare a serial dilution of Brolamfetamine in Assay Buffer at 2x the final desired concentration. Also prepare antagonist solutions for control wells.

-

Assay Execution:

-

Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

-

Measure baseline fluorescence for 10-20 seconds.

-

Inject 100 µL of the 2x Brolamfetamine solution (or buffer/antagonist for controls).

-

Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

-

Normalize the data to the maximum response of a reference agonist (e.g., serotonin) or to the highest concentration of Brolamfetamine.

-

Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax.

-

Trustworthiness: The validity of this protocol is confirmed by including control wells. A selective 5-HT2A antagonist like M100907 should block the Brolamfetamine-induced calcium signal, confirming the response is mediated by the target receptor.

Caption: Workflow for an in vitro calcium flux assay using Brolamfetamine.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, involuntary head shake in rodents that is considered a behavioral proxy for 5-HT2A receptor activation.[13]

-

Objective: To assess the in vivo potency and efficacy of Brolamfetamine at the 5-HT2A receptor.

-

System: Male C57BL/6J mice (8-12 weeks old).

-

Principle: Activation of 5-HT2A receptors in the medial prefrontal cortex and downstream motor pathways elicits a characteristic head twitch. The frequency of twitches is dose-dependent.

Materials:

-

Male C57BL/6J mice

-

Brolamfetamine HCl

-

Vehicle (e.g., 0.9% sterile saline)

-

5-HT2A antagonist (e.g., Ketanserin)

-

Injection syringes (e.g., for intraperitoneal, i.p., administration)

-

Observation chambers (e.g., clear Plexiglas cylinders)

-

Video recording equipment (optional, but recommended for unbiased scoring)

Step-by-Step Methodology:

-

Acclimation: Acclimate mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment to reduce novelty-induced stress.

-

Drug Preparation: Dissolve Brolamfetamine HCl in the vehicle to the desired concentrations. Doses typically range from 0.1 to 3.0 mg/kg. Prepare antagonist and vehicle-only solutions for control groups.

-

Drug Administration:

-

For antagonist pre-treatment, administer the 5-HT2A antagonist (e.g., Ketanserin, 1-2 mg/kg, i.p.) 30 minutes before the agonist.

-

Administer Brolamfetamine or vehicle via the chosen route (e.g., i.p.). The injection volume is typically 10 mL/kg.

-

-

Observation Period:

-

Immediately place the mouse back into its observation chamber.

-

Due to Brolamfetamine's slow onset, the observation period should be delayed. Begin scoring 60 minutes post-injection.

-

Count the number of head twitches over a 30-minute period. A head twitch is a rapid, side-to-side rotational jerk of the head that is distinct from grooming or sniffing behaviors.

-

-

Scoring:

-

Scoring can be done live by a trained observer blinded to the experimental conditions.

-

Alternatively, record the sessions and score them later, which allows for repeated review and scoring by multiple blinded observers to ensure inter-rater reliability.

-

-

Data Analysis:

-

Calculate the total number of head twitches for each animal.

-

Compare the mean number of twitches between different dose groups and the vehicle control using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

-

Plot the mean HTR count against the drug dose.

-

Authoritative Grounding: The HTR assay is a well-validated model. The specificity of the Brolamfetamine-induced HTR can be unequivocally demonstrated by its blockade following pre-treatment with a selective 5-HT2A antagonist.[9]

Caption: Workflow for an in vivo Head-Twitch Response (HTR) assay in mice.

Advanced Applications & Considerations

-

In Vivo Microdialysis: To study the effects of 5-HT2A activation on neurotransmitter release, Brolamfetamine can be administered systemically while collecting dialysate from specific brain regions (e.g., nucleus accumbens, prefrontal cortex) to measure changes in dopamine, serotonin, or glutamate levels.[14][15]

-

Gene Expression: Due to its long duration of action, Brolamfetamine is an excellent tool to study transcriptional changes. Brain tissue can be collected at various time points (e.g., 4, 12, 24 hours) after administration to analyze changes in plasticity-related genes via qPCR or RNA-seq.[10]

-

PET Imaging: Radiolabeled versions of Brolamfetamine or similar high-affinity agonists can be developed for use in Positron Emission Tomography (PET) to visualize 5-HT2A receptor distribution and occupancy in the living brain, which is invaluable for drug development and understanding disease states.[16][17]

-

Blood-Brain Barrier (BBB) Permeability: As a substituted amphetamine, Brolamfetamine readily crosses the BBB. However, researchers should be aware that high doses of related compounds can cause BBB dysfunction and neuroinflammation, which could be a confounding factor in some experimental paradigms.[18]

Conclusion

Brolamfetamine is a powerful and valuable pharmacological tool for the neurobiology research community. Its high potency as a 5-HT2A agonist allows for robust and sustained receptor activation, enabling detailed investigation of downstream signaling, behavioral effects, and long-term neuroplasticity. By employing the well-controlled protocols and considerations outlined in this guide, researchers can effectively utilize Brolamfetamine to elucidate the complex roles of the 5-HT2A receptor in health and disease.

References

-

Inxight Drugs. Brolamfetamine. [Link]

-

Wikipedia. 2,5-Dimethoxy-4-bromoamphetamine. [Link]

-

Kim, K., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. PMC. [Link]

-

Gray, J. A., & Roth, B. L. (2007). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. PMC. [Link]

-

Kim, K., et al. (2023). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. ACS Publications. [Link]

-

Seth, R., & Panicker, M. M. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

-

REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

-

Rude, M. A., et al. (2016). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. PMC. [Link]

-

Wikipedia. Serotonin 5-HT2A receptor agonist. [Link]

-

Gumienny, A., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PMC. [Link]

-

Northrop, N. A., & Kiyatkin, E. A. (2012). The Effects of Psychostimulant Drugs on Blood Brain Barrier Function and Neuroinflammation. PMC. [Link]

-

Desouza, L. A., et al. (2021). The Hallucinogenic Serotonin 2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. PubMed. [Link]

-

Substance Abuse and Mental Health Services Administration. (2021). Chapter 2—How Stimulants Affect the Brain and Behavior. NCBI. [Link]

-

Rothman, R. B., et al. (2013). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. PMC. [Link]

-

Kniess, T. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. PMC. [Link]

-

Acuña-Castillo, C., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. PubMed Central. [Link]

-

Sef-U-Din, et al. (2024). A Comprehensive Review of the Current Status of the Cellular Neurobiology of Psychedelics. MDPI. [Link]

-

Wikipedia. 5-HT2A receptor. [Link]

-

Stoyanov, S., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. MDPI. [Link]

-

Islam, E., et al. Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. [Link]

-

PubChem. 2,5-Dimethoxy-4-bromoamphetamine. [Link]

-

Lansu, K., et al. (2017). Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. PMC. [Link]

-

IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]

-

Kniess, T. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. ResearchGate. [Link]

-

bionity.com. 2,5-Dimethoxy-4-bromoamphetamine. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. brolamfetamine. [Link]

-

de Vos, C. M. H., et al. (2021). Hallucinogenic/psychedelic 5HT2A receptor agonists as rapid antidepressant therapeutics: Evidence and mechanisms of action. ResearchGate. [Link]

-

PsychonautWiki. DOB. [Link]

-

Barhate, G. S., et al. (2017). In vitro cell-based assays to test drugs – A Review. ResearchGate. [Link]

-

Palenicek, T., et al. (2016). Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. PubMed. [Link]

-

Cecchelli, R., et al. (2007). Evaluation of Drug Penetration into the Brain: A Double Study by in Vivo Imaging with Positron Emission Tomography and Using an in Vitro Model of the Human Blood-Brain Barrier. ResearchGate. [Link]

-

Leopoldo, M., et al. (2011). Design, synthesis, radiolabeling and in vivo evaluation of potential positron emission tomography (PET) radioligands for brain imaging of the 5-HT₇ receptor. PubMed. [Link]

-

del Cacho, E., et al. (2026). Bioluminescence-Based In Vitro Assay for Rapid and Quantitative Anticoccidial Screening. bioRxiv. [Link]

-

Sari, Y., & Seif, T. (2023). Updated Perspectives on the Neurobiology of Substance Use Disorders Using Neuroimaging. PMC. [Link]

-

Ferreira, C. A., et al. (2020). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). MDPI. [Link]

-

National Institute on Drug Abuse. (2023). NIDA Drug Supply Program. [Link]

-

de la Torre, R., et al. (2000). Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices. PubMed. [Link]

-

Zheng, N., et al. (2013). An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes. PMC. [Link]

-

Greenblatt, D. J., et al. (2000). PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. ACNP. [Link]

Sources

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. reprocell.com [reprocell.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 5. 2,5-Dimethoxy-4-bromoamphetamine [bionity.com]

- 6. m.psychonautwiki.org [m.psychonautwiki.org]

- 7. BROLAMFETAMINE [drugs.ncats.io]

- 8. A Comprehensive Review of the Current Status of the Cellular Neurobiology of Psychedelics [mdpi.com]

- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 14. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radiolabeling of Nanoparticles and Polymers for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, radiolabeling and in vivo evaluation of potential positron emission tomography (PET) radioligands for brain imaging of the 5-HT₇ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Effects of Psychostimulant Drugs on Blood Brain Barrier Function and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Derivatization Techniques for GC-MS Analysis of Substituted Amphetamines: An Application Note and Protocol Guide

Abstract

This comprehensive guide provides a detailed exploration of derivatization techniques essential for the robust and reliable analysis of substituted amphetamines by Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the fundamental principles, practical applications, and optimization strategies for the most effective derivatization methods, including silylation and acylation. This document is intended for researchers, forensic scientists, and professionals in drug development, offering field-proven insights and step-by-step protocols to enhance analytical performance, improve chromatographic resolution, and ensure defensible data.

The Imperative of Derivatization in Amphetamine Analysis

Substituted amphetamines, a class of synthetic stimulants, present a significant analytical challenge due to their inherent chemical properties. Many compounds in this family are polar and possess active amine functional groups, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet.[1][2][3] Derivatization is a chemical modification process that addresses these issues by converting the polar analytes into less polar, more volatile, and more thermally stable derivatives.[2][4][5] This critical pre-analytical step is often mandatory for achieving the sensitivity, selectivity, and reproducibility required in forensic, clinical, and research settings.

The primary goals of derivatizing substituted amphetamines for GC-MS analysis are:

-

Enhanced Volatility and Thermal Stability: To ensure efficient transition into the gas phase without degradation.[4][5]

-

Improved Chromatographic Performance: To reduce peak tailing and improve separation of structurally similar compounds.[2][6]

-

Increased Mass Spectral Specificity: To generate characteristic high molecular weight fragments that are more suitable for selected ion monitoring (SIM) and structural elucidation.[1][2][7]

This guide will focus on two of the most prevalent and effective derivatization strategies: Silylation and Acylation .

Silylation: A Versatile Approach for Amphetamine Derivatization

Silylation involves the replacement of active protons in the amine groups of amphetamines with a trimethylsilyl (TMS) group. This process is highly effective at reducing polarity and improving thermal stability.[4] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used and versatile silylating reagent for this purpose.[4]

The Silylation Mechanism with MSTFA

The reaction with MSTFA is a nucleophilic attack of the amine group on the silicon atom of the MSTFA molecule, leading to the formation of a silylated derivative and a neutral byproduct.

Protocol: Silylation of Amphetamines with MSTFA

This protocol provides a general guideline for the derivatization of amphetamine and its analogues using MSTFA. Optimization may be required for specific compounds or matrices.

Materials:

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (optional, as a catalyst)

-

Dried sample extract in a suitable solvent (e.g., ethyl acetate, chloroform)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Sample Preparation: Ensure the sample extract is completely dry, as moisture can deactivate the silylating reagent.

-

Reagent Addition: To the dried extract, add 270 µL of MSTFA. For samples with low concentrations (~10 µg), 25 µL of MSTFA is sufficient.

-

Catalyst (Optional): For quantitative analysis, the addition of a catalyst like pyridine (30 µL) is recommended.

-

Reaction: Tightly cap the vial and heat at 70°C for 10-20 minutes.

-

Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the sample with a suitable solvent (e.g., chloroform) before injection into the GC-MS.

Advantages and Considerations for Silylation

| Advantages | Considerations |

| Forms stable derivatives with good chromatographic properties.[1][7] | Reagents are sensitive to moisture and require anhydrous conditions. |

| Produces characteristic high molecular weight fragments for MS detection.[1][7][8] | Can sometimes lead to the formation of multiple derivatives for compounds with multiple active sites. |

| Generally clean reactions with minimal byproducts. | May not be suitable for all substituted amphetamines, especially those with sterically hindered amine groups. |

| Use of deuterated MSTFA (MSTFA-d9) can aid in the identification of unknown compounds by revealing the number of derivatized functional groups through a characteristic mass shift of 9 Da per TMS group. |

Acylation: Robust Derivatization for Enhanced Detection

Acylation involves the introduction of an acyl group (e.g., trifluoroacetyl, pentafluoropropionyl, heptafluorobutyryl) to the amine functionality of amphetamines. This method is highly effective in reducing polarity and improving chromatographic behavior.[3][9][10] Fluorinated anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used for this purpose.[3][10]

The Acylation Mechanism

The reaction proceeds via a nucleophilic acyl substitution where the amine group of the amphetamine attacks one of the carbonyl carbons of the anhydride. This results in the formation of an amide derivative and a carboxylic acid byproduct.

Protocol: Acylation of Amphetamines with Fluorinated Anhydrides

This protocol provides a general procedure for acylation. The choice of reagent (TFAA, PFPA, or HFBA) can be optimized based on the specific analytes and desired sensitivity.[10]

Materials:

-

Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), or Heptafluorobutyric anhydride (HFBA)

-

Ethyl acetate or other suitable solvent

-

Dried sample extract

-

Heating block or water bath

-

Nitrogen evaporator

-

GC vials with inserts

Procedure:

-

Sample Preparation: Ensure the sample extract is completely dry.

-

Reagent Addition: Add 50 µL of the chosen acylating agent (e.g., PFPA) and 50 µL of ethyl acetate to the dried extract.

-

Reaction: Cap the vial and heat at 70°C for 30 minutes.[10]

-

Evaporation: After cooling, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Comparison of Common Acylating Agents

The choice of acylating agent can significantly impact the analytical outcome. A comparison of TFAA, PFPA, and HFBA is presented below.

| Agent | Key Characteristics | Advantages | Disadvantages |

| TFAA (Trifluoroacetic anhydride) | Forms trifluoroacetyl (TFA) derivatives. | Good volatility and chromatographic properties.[6][11] | Can be less sensitive for some applications compared to PFPA and HFBA. |

| PFPA (Pentafluoropropionic anhydride) | Forms pentafluoropropionyl (PFP) derivatives. | Often provides the best sensitivity among the common acylating agents.[10] | More expensive than TFAA. |

| HFBA (Heptafluorobutyric anhydride) | Forms heptafluorobutyryl (HFB) derivatives. | Produces derivatives with higher molecular weights, which can be beneficial for mass spectral identification. | May result in longer retention times. |

A study comparing these three agents for the analysis of 10 amphetamines and cathinones found that PFPA provided the best sensitivity.[10]

Chiral Derivatization: Enantiomeric Separation of Amphetamines

Many substituted amphetamines are chiral and can exist as enantiomers with different pharmacological and toxicological properties. Therefore, the ability to separate and quantify these enantiomers is crucial in many forensic and clinical contexts. Chiral derivatization involves reacting the amphetamine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[5][12]

A commonly used chiral derivatizing agent is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[13]

Method Validation and Quality Control

A robust and defensible analytical method requires thorough validation. Key parameters to consider when validating a derivatization protocol for substituted amphetamines include:

-

Selectivity: The ability of the method to differentiate the target analytes from other compounds in the sample matrix.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[10]

-

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.[7][10]

-